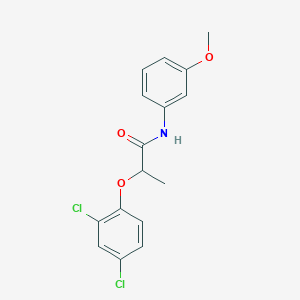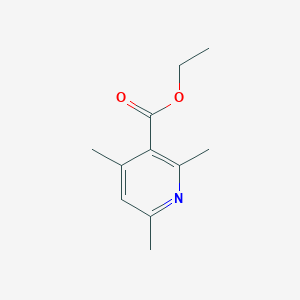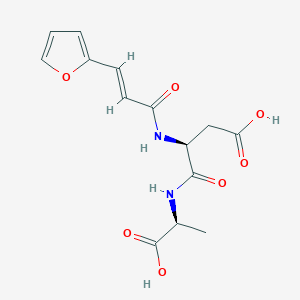
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide, also known as Diclofop-methyl, is a synthetic herbicide that belongs to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grassy weeds in cereal crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective herbicidal activity against grasses, while being safe for broadleaf plants.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl works by inhibiting the synthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl prevents the synthesis of essential fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can be toxic to some beneficial insects, such as honeybees and parasitic wasps. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl can also accumulate in soil, leading to long-term effects on soil microorganisms and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its selective herbicidal activity against grasses makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to beneficial insects and long-term effects on soil microorganisms should be taken into consideration when designing experiments.
Direcciones Futuras
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl on soil microorganisms and nutrient cycling.
3. Study of the mechanisms of herbicide resistance in grassy weeds.
4. Development of new strategies for weed management in agriculture, including the use of integrated pest management and crop rotation.
5. Investigation of the effects of herbicides on non-target organisms, including beneficial insects and soil microorganisms.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with 2-chloro-N-(2,4-dichlorophenoxy)propanamide to yield 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including wild oats, ryegrass, and barnyard grass. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is also known to have low toxicity to mammals and birds, making it safe for use in agriculture.
Propiedades
Número CAS |
6118-59-8 |
|---|---|
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
Fórmula molecular |
C16H15Cl2NO3 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
DLDIJYKBVFYIKG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
